Leuprolide is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with enhanced potency and prolonged duration of action compared to native GnRH. [, , ] It belongs to the class of GnRH agonists. Leuprolide is widely utilized in scientific research to investigate various aspects of reproductive physiology and endocrinology. It serves as a valuable tool for inducing reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis in animal models. [, , ]
(D-Leu7)-leuprolide is a synthetic analog of gonadotropin-releasing hormone (GnRH) that has been modified to enhance its stability and efficacy in medical applications. It is primarily utilized in the treatment of hormone-sensitive cancers, such as prostate and breast cancer, by regulating hormone levels in the body. The compound is classified as a peptide hormone analog and is recognized for its potent agonistic activity at the GnRH receptor.
(D-Leu7)-leuprolide is derived from leuprolide, which was originally developed for its ability to inhibit gonadotropin release. The modification at the seventh position, where leucine is replaced with D-leucine, contributes to its enhanced pharmacological properties.
The synthesis of (D-Leu7)-leuprolide is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin.
This method provides high purity and yield, making it suitable for pharmaceutical applications .
The molecular structure of (D-Leu7)-leuprolide consists of a peptide chain with specific modifications that enhance its stability and receptor binding affinity. The presence of D-leucine at the seventh position alters the conformation and increases resistance to enzymatic degradation.
(D-Leu7)-leuprolide can participate in various chemical reactions:
These reactions are crucial for modifying the peptide's properties for research and therapeutic applications .
Relevant analyses indicate that modifications improve metabolic stability compared to other GnRH analogs .
(D-Leu7)-leuprolide has diverse applications in scientific research and medicine:
(D-Leu⁷)-leuprolide is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with the primary sequence: pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt. Its defining structural modification is the substitution of L-leucine with D-leucine at position 7 (italicized in sequence). This D-amino acid incorporation disrupts the native peptide backbone's stereochemistry, introducing a localized conformational constraint that sterically hinders protease accessibility. Unlike L-amino acids, the D-configuration reorients the leucine side chain and carbonyl group, reducing susceptibility to chymotrypsin-like enzymes that typically cleave at aromatic or hydrophobic residues (e.g., Tyr⁵-Leu⁶ in native GnRH).
Table 1: Sequence Comparison of GnRH Agonists
Position | Native GnRH | Leuprolide | (D-Leu⁷)-Leuprolide |
---|---|---|---|
1 | pGlu | pGlu | pGlu |
2 | His | His | His |
3 | Trp | Trp | Trp |
4 | Ser | Ser | Ser |
5 | Tyr | Tyr | Tyr |
6 | Gly | D-Leu | D-Leu |
7 | Leu | Leu | D-Leu |
8 | Arg | Arg | Arg |
9 | Pro | Pro | Pro |
10 | Gly-NH₂ | Pro-NHEt | Pro-NHEt |
Data compiled from [1] [2] [8]
This modification synergizes with the D-Leu⁶ substitution shared with standard leuprolide, enhancing metabolic stability while preserving affinity for the GnRH receptor. The ethylamide modification at Pro⁹ (Pro-NHEt) further shields the C-terminus from carboxypeptidase degradation [2] [5].
The conformational stability of (D-Leu⁷)-leuprolide is solvent-dependent, with distinct structural motifs emerging in polar (aqueous) versus apolar (lipid-mimetic) environments:
Aqueous Solutions (H₂O/D₂O): NMR studies reveal a dominant β-turn type II spanning residues 3–6 (Trp³-Ser⁴-Tyr⁵-D-Leu⁶), stabilized by a hydrogen bond between Trp³-CO and Ser⁶-NH. The D-Leu⁷ substitution disrupts helical propensity observed in native GnRH, forcing the C-terminus (D-Leu⁷-Pro⁹) into an extended loop. This conformation exposes the His²-Trp³ motif critical for receptor activation but increases backbone solvation, accelerating hydrolysis at Ser⁴-Tyr⁵ in long-term aqueous storage [1] [5] [9].
Dimethyl Sulfoxide (DMSO) & Lipid Interfaces: In DMSO, a β-turn type I dominates residues 2–5 (His²-Trp³-Ser⁴-Tyr⁵), with D-Leu⁷ adopting a gauche(+) side-chain orientation that packs hydrophobically against Tyr⁵. This compact structure shields labile residues (e.g., Trp³) from oxidation. Molecular dynamics simulations confirm 30% reduced solvent accessibility of the Trp³ indole ring compared to aqueous environments, explaining its enhanced stability in nonpolar matrices like PLGA implants [1] [5] [9].
Table 2: Stability Metrics in Different Solvents
Parameter | Aqueous Buffer (pH 7.4) | DMSO |
---|---|---|
Half-life (37°C) | 14 days | >365 days |
Major Degradation Pathway | Hydrolysis (Ser⁴-Tyr⁵) | Oxidation (Trp³) |
β-Turn Population | 42% (Type II: residues 3–6) | 78% (Type I: residues 2–5) |
The D-Leu⁷ modification induces steric and electronic perturbations that distinguish it pharmacologically from other GnRH analogs:
Steric Effects: The D-Leu⁷ side chain projects opposite to L-Leu⁷ in standard leuprolide, creating a 3.2 Å displacement of the Arg⁸ guanidinium group. This reorientation weakens ionic interactions with Glu³⁰¹ in the GnRH receptor’s extracellular loop but enhances hydrophobic contacts with Leu³⁰⁰. Computational docking predicts a 20% reduction in binding energy (-9.8 kcal/mol vs. -12.1 kcal/mol for leuprolide) [1] [3].
Backbone Dynamics: Circular dichroism shows a 15% decrease in α-helical content (18.5% vs. 21.8% in leuprolide) and a 40% increase in β-sheet propensity in trifluoroethanol/water (pH 5.0). This shift arises from disrupted i→i+3 hydrogen bonding between Tyr⁵ and Leu⁸ due to D-Leu⁷'s inverted chirality [3] [9].
Table 3: Structural Parameters Relative to Other Agonists
Parameter | Native GnRH | Leuprolide | (D-Leu⁷)-Leuprolide | Triptorelin |
---|---|---|---|---|
D-Amino Acid Position | None | 6 | 6, 7 | 6 |
Dominant β-Turn (Water) | Type VI (1-4) | Type II (3-6) | Type II (3-6) | Type I (2-5) |
Receptor Kd (nM) | 1.9 | 0.8 | 2.4 | 0.7 |
Serum Half-life (min) | 4–7 | 180 | 210 | 170 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR in DMSO-d₆ resolves key conformational features:
Mass Spectrometry
High-resolution ESI-MS confirms molecular mass (1209.42 Da; calc. 1209.42 for C₅₉H₈₄N₁₆O₁₂):
Circular Dichroism (CD)
CD spectra in water/TFE (1:1) exhibit:
Table 4: Spectroscopic Signatures
Technique | Key Signal | Structural Implication |
---|---|---|
¹H-NMR (DMSO) | D-Leu⁷ γ-CH₃: 0.88 ppm (d, J=6.5 Hz) | Steric decompression at C-terminus |
NOESY | Arg⁸ NH-ε ↔ D-Leu⁷ β-CH | Stabilized turn around residues 7–8 |
CD (222 nm) | Δε = -12,300 deg·cm²·dmol⁻¹ | 15% reduced α-helix vs. leuprolide |
HR-ESI-MS | [M+2H]²⁺: 605.71 (obs) | Confirms molecular formula (C₅₉H₈₄N₁₆O₁₂) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: